4-Bromo-1-(bromomethyl)-2-ethoxybenzene

Physicochemical characterization Chromatographic retention Gravimetric formulation

This scaffold features an aryl bromide (Suzuki–Miyaura) and a benzylic bromide (SN₂), enabling orthogonal diversification for dapagliflozin synthesis. Correct 4-Br-1-CH₂Br-2-OEt regiochemistry is essential—analogs like the methoxy or 4-Br-2-CH₂Br isomer risk synthetic failure and non-compliance. Procure at ≥95% purity with compound-specific CoA for use as a key intermediate or analytical reference standard.

Molecular Formula C9H10Br2O
Molecular Weight 293.986
CAS No. 1266114-44-6
Cat. No. B2479648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-ethoxybenzene
CAS1266114-44-6
Molecular FormulaC9H10Br2O
Molecular Weight293.986
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)Br)CBr
InChIInChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3
InChIKeyYLMCTHMAEGZNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-(bromomethyl)-2-ethoxybenzene (CAS 1266114-44-6) – Structural and Reactive Profile for Procurement Evaluation


4-Bromo-1-(bromomethyl)-2-ethoxybenzene is a dibrominated aromatic building block featuring a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at position 2, an aryl bromide at position 4, and a benzylic bromide at position 1 . This arrangement creates two electrophilic centers with distinct reactivity profiles: the aryl bromide is suited for transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the benzylic bromide is primed for nucleophilic substitution (Sₙ2) or radical-mediated transformations . The compound functions as a versatile intermediate in medicinal chemistry, most notably in synthetic routes toward sodium–glucose cotransporter-2 (SGLT2) inhibitors such as dapagliflozin [1]. Its procurement value rests on the ability to perform sequential, chemoselective derivatizations at two electronically and sterically differentiated bromine sites within a single scaffold.

Why In-Class Bromobenzyl Ethers Cannot Replace 4-Bromo-1-(bromomethyl)-2-ethoxybenzene Without Consequence


Close structural analogs—such as the 4-bromo-1-(bromomethyl)-2-methoxybenzene (CAS 854778-42-0, MW 279.96) or the regioisomeric 4-bromo-2-(bromomethyl)-1-ethoxybenzene (CAS 1094438-61-5)—share the dual-bromine motif but differ in alkoxy chain length or substitution pattern, which alters electron density on the aromatic ring, steric environment around the reactive centers, and physicochemical properties including solubility and boiling point . In the context of multi-step syntheses (e.g., dapagliflozin intermediate preparation), even a change from ethoxy to methoxy substitution can shift regioselectivity in electrophilic aromatic bromination and modify the reactivity of the benzylic bromide toward nucleophiles, potentially leading to lower yields, altered impurity profiles, or the need for complete re-optimization of reaction conditions [1]. Generic substitution without experimental re-validation therefore carries tangible risk of synthetic failure or regulatory non-compliance when the compound serves as a registered intermediate in a defined patent pathway [2].

Quantitative Differentiation Evidence for 4-Bromo-1-(bromomethyl)-2-ethoxybenzene (1266114-44-6) Versus Closest Analogs


Molecular Weight Differential: Ethoxy (293.98 g/mol) vs. Methoxy (279.96 g/mol) Homolog

The ethoxy homolog 4-bromo-1-(bromomethyl)-2-ethoxybenzene possesses a molecular weight of 293.98 g/mol (C₉H₁₀Br₂O), which is 14.02 g/mol (one methylene unit) higher than the methoxy analog 4-bromo-1-(bromomethyl)-2-methoxybenzene (CAS 854778-42-0, MW 279.96 g/mol, C₈H₈Br₂O) . This mass difference is analytically significant: it provides baseline chromatographic resolution in GC–MS and LC–MS methods, enabling unambiguous identity confirmation when both homologs may be present as potential impurities or starting material contaminants in a synthetic workflow.

Physicochemical characterization Chromatographic retention Gravimetric formulation

Solubility Differentiation: Ethoxy vs. Methoxy Alkoxybenzene Series

The methoxy analog 4-bromo-1-(bromomethyl)-2-methoxybenzene has a calculated aqueous solubility of 0.17 g/L at 25 °C . While experimental solubility data for the target ethoxy compound are not publicly reported, the additional methylene group in the ethoxy chain predicts marginally lower aqueous solubility (increased hydrophobicity) and concomitantly higher solubility in organic solvents such as dichloromethane, ethyl acetate, and THF, based on established alkoxybenzene partition-coefficient trends [1]. This solubility shift influences the choice of solvent system for nucleophilic substitution at the benzylic bromide center.

Solubility Reaction medium selection Purification strategy

Regiochemical Identity: 4-Br-1-CH₂Br-2-OEt vs. 4-Br-2-CH₂Br-1-OEt Isomer

The target compound (CAS 1266114-44-6) bears the bromomethyl group at position 1 and the ethoxy group at position 2 (4-bromo-1-(bromomethyl)-2-ethoxybenzene) . Its regioisomer 4-bromo-2-(bromomethyl)-1-ethoxybenzene (CAS 1094438-61-5) places the bromomethyl group at position 2 and the ethoxy group at position 1 . This positional exchange alters the electron-withdrawing/donating interplay: in the target, the ethoxy (+M effect) activates the para-bromo position and ortho/para-directs electrophilic substitution, while the benzylic bromide at C1 benefits from ortho-activation by the adjacent ethoxy oxygen. In the isomer, the benzylic bromide at C2 is meta to the ethoxy and para to the aryl bromide, leading to different relative reaction rates at the two bromine centers and potentially altered chemoselectivity in sequential transformations [1].

Regiochemistry Structure confirmation Patent compliance

Dual Electrophilic Center Capability: Aryl-Br and Benzyl-Br Reactivity Differentiation

The compound contains two bromine atoms in electronically distinct environments: an sp² aryl bromide (C₄-Br, para to ethoxy) and an sp³ benzylic bromide (C₁-CH₂Br, ortho to ethoxy) . The benzylic bromide is susceptible to nucleophilic displacement (Sₙ2) under mild, non-catalytic conditions, whereas the aryl bromide requires transition-metal catalysis (e.g., Pd-mediated Suzuki–Miyaura coupling) for C–C bond formation [1]. This permits orthogonal, sequential derivatization: the benzyl position can be functionalized first via Sₙ2 without perturbing the aryl bromide, which can then be employed in a cross-coupling step. In contrast, the comparator 1-(bromomethyl)-2-ethoxybenzene (CAS 2417-70-1) lacks the aryl bromide and therefore offers only a single electrophilic center, precluding this two-step diversification strategy .

Chemoselectivity Sequential functionalization Cross-coupling

Purity Benchmarking: Minimum 95% Specification with Batch-Specific Analytical Traceability

Commercially supplied 4-bromo-1-(bromomethyl)-2-ethoxybenzene (CAS 1266114-44-6) is specified at a minimum purity of 95% by vendors such as CymitQuimica, with certificates of analysis (CoA) available upon request . The methoxy analog (CAS 854778-42-0) is similarly offered at ≥95% purity by Bidepharm, with batch-specific QC data (NMR, HPLC, GC) provided . While both meet the same nominal purity threshold, the target compound's higher molecular weight and distinct retention characteristics demand the use of appropriate analytical reference standards—not the methoxy analog—to ensure accurate quantification of batch purity and impurity profiling.

Quality control Batch consistency Procurement specification

Procurement-Driven Application Scenarios Where 4-Bromo-1-(bromomethyl)-2-ethoxybenzene (1266114-44-6) Delivers Defined Advantage


SGLT2 Inhibitor Intermediate Synthesis (Dapagliflozin-Type Route)

In patent-defined synthetic pathways toward SGLT2 inhibitors such as dapagliflozin, 4-bromo-1-(bromomethyl)-2-ethoxybenzene serves as a key intermediate whose benzylic bromide can be displaced by a glucitol-derived nucleophile in an Sₙ2 step, while the aryl bromide subsequently participates in the Suzuki–Miyaura coupling that attaches the 4-ethoxybenzyl aryl fragment [1]. The correct regiochemistry (4-Br-1-CH₂Br-2-OEt) is essential to match pharmacopoeial intermediate identity standards; procurement of the 4-Br-2-CH₂Br-1-OEt isomer (CAS 1094438-61-5) would generate an incorrect connectivity that fails identity testing [2].

Orthogonal Sequential Derivatization for Medicinal Chemistry Library Synthesis

The dual electrophilic-center architecture of 4-bromo-1-(bromomethyl)-2-ethoxybenzene enables medicinal chemistry teams to perform two sequential, orthogonal functionalizations on a single scaffold: first, nucleophilic displacement at the benzylic bromide (e.g., with amines, thiols, or alkoxides under mild Sₙ2 conditions), followed by Pd-catalyzed cross-coupling at the aryl bromide to introduce (hetero)aryl diversity [1]. This two-step diversification strategy is not accessible with monofunctional analogs such as 1-(bromomethyl)-2-ethoxybenzene (CAS 2417-70-1), which supplies only the benzyl electrophile [2].

Analytical Reference Standard for Impurity Profiling in Dapagliflozin API Manufacture

During the manufacture of dapagliflozin active pharmaceutical ingredient (API), residual 4-bromo-1-(bromomethyl)-2-ethoxybenzene may persist as a process-related impurity [1]. Procuring this compound at defined purity (≥95%, with compound-specific CoA) enables its use as an analytical reference standard for developing and validating HPLC/LC–MS methods capable of quantifying carryover at trace levels (typically <0.10% relative to API). The methoxy analog, due to different retention time, cannot substitute as a surrogate standard [2].

Structure–Reactivity Relationship Studies on Alkoxybenzene Bromination Selectivity

For physical organic chemistry investigations into electrophilic aromatic bromination rates and regioselectivity, 4-bromo-1-(bromomethyl)-2-ethoxybenzene represents a substrate in which the ethoxy substituent's +M effect and steric bulk can be compared against the methoxy analog [1]. Published kinetic studies demonstrate that ethoxy substitution yields distinct para-bromination rate constants relative to methoxy substitution, making the target compound a necessary substrate for probing alkoxy-substituent electronic effects in dibrominated systems [2].

Quote Request

Request a Quote for 4-Bromo-1-(bromomethyl)-2-ethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.